N-Methylhex-5-en-1-amine hydrochloride
Description
Nomenclature and Historical Context
N-Methylhex-5-en-1-amine hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its complete chemical name reflecting the structural organization of a six-carbon alkene chain terminated with a methylated amine group. The compound exists under multiple synonymous designations including 5-Hexen-1-amine, N-methyl-, hydrochloride, N-Methyl-5-hexen-1-amine Hydrochloride, and hex-5-en-1-yl(methyl)amine hydrochloride. These variations in nomenclature reflect different systematic approaches to naming the same molecular structure, with each emphasizing different aspects of the chemical architecture.
The Chemical Abstracts Service has assigned the unique registry number 862175-17-5 to the hydrochloride salt form, distinguishing it from the free base form which carries the registry number 55863-02-0. This systematic cataloging approach enables precise identification and differentiation between related chemical forms. The compound's integration into major chemical databases including PubChem, ChemSpider, and various commercial suppliers indicates its established role in contemporary chemical research and commercial applications.
Historical development of alkylamine chemistry provides context for understanding this compound's significance within the broader chemical landscape. The systematic study of methylated amines traces back to early organic chemistry research, where investigators recognized the importance of nitrogen-containing compounds in biological and synthetic systems. The specific structural features of this compound, combining an alkene functionality with a secondary amine, represent advanced developments in synthetic organic chemistry that enable precise molecular design and targeted chemical properties.
Chemical Identification Parameters
The molecular formula C₇H₁₆ClN accurately describes the atomic composition of this compound, indicating seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. This formula reflects the protonation of the free base amine with hydrochloric acid, resulting in the addition of one hydrogen and one chlorine atom compared to the parent compound. The molecular weight of 149.66 grams per mole provides essential data for stoichiometric calculations and analytical applications.
Structural identification relies heavily on standardized chemical notation systems that facilitate communication and database searching. The Simplified Molecular Input Line Entry System representation "CNCCCCC=C.Cl" provides a linear notation describing the molecular connectivity, where the sequence represents the methylamine group connected to a five-carbon chain terminated with a vinyl group, accompanied by a chloride anion. The International Chemical Identifier string "InChI=1S/C7H15N.ClH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H" offers an even more detailed structural description that enables precise molecular identification across different chemical databases.
Properties
IUPAC Name |
N-methylhex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBGEJZLXNBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20833458 | |
| Record name | N-Methylhex-5-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862175-17-5 | |
| Record name | N-Methylhex-5-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20833458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylhex-5-en-1-amine hydrochloride typically involves the reaction of hex-5-en-1-amine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-Methylhex-5-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methylhex-5-en-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-Methylhex-5-en-1-amine.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Organic Synthesis
N-Methylhex-5-en-1-amine hydrochloride serves as a versatile building block in organic synthesis. It is used to prepare complex molecules, including:
- Quinazoline Derivatives : Employed in the synthesis of quinazoline substituted cyclopentane and proline-based macrocycles, which have potential pharmaceutical applications .
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly:
- Neurological Disorders : Research indicates that derivatives of N-Methylhex-5-en-1-amine may target neurological conditions, showing promise in drug development .
Biological Research
In biological studies, this compound is utilized to investigate the effects of amine derivatives on biological systems. It aids in understanding:
- Mechanisms of Action : The interactions of amines with biological targets, which can lead to insights into their therapeutic potential .
Industrial Applications
This compound is also used in the production of specialty chemicals and as an intermediate in various industrial processes. Its properties make it suitable for:
- Chemical Manufacturing : Serving as a precursor for synthesizing other industrially relevant compounds .
Case Study 1: Quinazoline Synthesis
A study demonstrated the utility of this compound in synthesizing quinazoline derivatives, which are known for their anticancer properties. The reaction conditions were optimized to yield high-purity products suitable for further biological testing .
Case Study 2: Neurological Drug Development
Research exploring the effects of N-Methylhex-5-en-1-amines on neuronal cells indicated potential neuroprotective effects, suggesting avenues for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-Methylhex-5-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can affect various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methylhex-5-en-1-amine hydrochloride
- Molecular Formula : C₇H₁₆ClN
- Molecular Weight : 149.67 g/mol
- CAS Number : 862175-17-5
- Synonyms: Includes "N-Methyl-5-hexen-1-amine Hydrochloride," "HEX-5-EN-1-YL(METHYL)AMINE HYDROCHLORIDE," and "MFCD19982659" .
Structural Features :
- Comprises a linear hex-5-en-1-amine backbone with a methyl group attached to the nitrogen atom, forming a secondary amine. The terminal double bond (C5-C6) enables reactivity in addition reactions (e.g., hydroamination) .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between this compound and structurally or functionally related compounds:
Biological Activity
N-Methylhex-5-en-1-amine hydrochloride is a compound that has garnered interest in various fields, particularly in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, including a double bond and an amine group. These attributes influence its reactivity and interaction with biological targets. The presence of the double bond differentiates it from similar compounds, such as N-Methylhexylamine and N-Methylpentylamine, which lack this feature.
| Compound Name | Structure Feature | Key Differentiation |
|---|---|---|
| N-Methylhex-5-en-1-amine HCl | Contains a double bond | Unique reactivity and biological properties |
| N-Methylhexylamine | No double bond | Different interaction profiles |
| N-Methylpentylamine | No double bond | Varies in solubility and reactivity |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, leading to modulation of biochemical pathways. This compound has been shown to influence neurotransmitter systems, which is particularly relevant for its potential therapeutic applications in neurological disorders.
Therapeutic Applications
This compound is being investigated for various therapeutic applications:
- Neurological Disorders : Research indicates potential use in treating conditions such as ADHD and depression due to its effects on neurotransmitter release.
- Metabolic Studies : It has been used in studies examining metabolic pathways, particularly those involving amine metabolism.
Case Studies
- Neurotransmitter Modulation : A study demonstrated that this compound can enhance the release of norepinephrine and dopamine in neuronal cultures, suggesting its potential as a stimulant .
- Enzyme Interaction : In vitro assays have shown that this compound can act as a substrate for certain enzymes, influencing their activity and potentially leading to novel therapeutic strategies .
Research Findings
Recent studies have highlighted the biological effects of this compound:
- In Vitro Studies : Experiments have indicated that the compound exhibits dose-dependent effects on cell viability and proliferation in various cell lines .
- Oxidative Stress Response : Research has shown that it may modulate oxidative stress responses in cells, which could be beneficial in neuroprotective strategies .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other amine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-Methylhexylamine | Moderate stimulant effect | Lacks double bond |
| N-Methylpentylamine | Lower potency than hexene | Structural differences affect reactivity |
Q & A
Q. What strategies optimize impurity profiling of this compound using chromatographic methods?
- Methodological Answer: Develop a validated RP-HPLC method with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Identify impurities by spiking with reference standards (e.g., dehydrohalogenated byproducts). Quantify using UV detection (λ = 254 nm) and validate parameters (linearity: R² >0.99, LOD ≤0.1%) per ICH Q2(R1) .
Q. How can enantiomeric purity of this compound be determined?
- Methodological Answer: Use chiral chromatography (e.g., Chiralpak AD-H column with hexane/isopropanol, 90:10 v/v). Compare retention times to enantiomer standards. Alternatively, employ polarimetry or NMR with chiral solvating agents (e.g., Eu(hfc)₃). Validate method robustness via inter-day precision studies (RSD <2%) .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting yield data in solvent optimization studies for this compound’s synthesis?
- Methodological Answer: Conduct a Design of Experiments (DoE) approach, varying solvents (e.g., THF vs. propylene glycol), temperatures, and reaction times. Use ANOVA to identify statistically significant factors. Replicate high-yield conditions and characterize products via LC-MS to rule out side reactions .
Q. What analytical workflows confirm the absence of genotoxic impurities in this compound batches?
- Methodological Answer: Screen for alkyl halides or nitrosoamines using LC-MS/MS with a triple quadrupole detector. Perform Ames tests on impurities exceeding ICH M7 thresholds (≤1.5 μg/day). Quantify using a validated method with sensitivity ≤1 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
